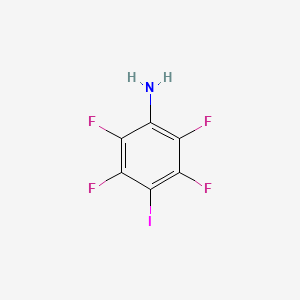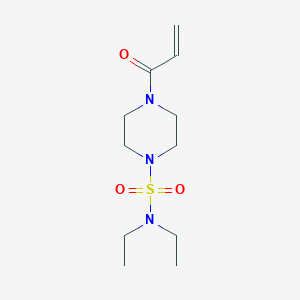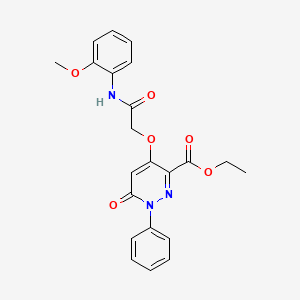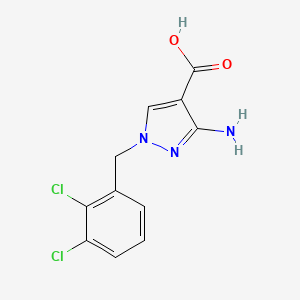
4-Iodo-2,3,5,6-tetrafluoroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
4-Iodo-2,3,5,6-tetrafluoroaniline can be synthesized through various methods, including the direct iodination of tetrafluoroaniline or via more complex routes involving organometallic intermediates. For instance, one approach involves the oxidation of 2,3,5,6-tetrafluoro-4-hydrazinopyridine in the presence of methyl iodide or the reaction of pentafluoropyridine with sodium iodide in dimethylformamide to yield tetrafluoropyridyl derivatives, which can then be further transformed into this compound through additional synthetic steps (Banks et al., 1967).
Molecular Structure Analysis
The molecular structure of this compound, like its derivatives, is characterized by the presence of a tetrafluoroaniline core with an iodine substituent, which significantly influences its electronic and steric properties. X-ray crystallography and spectroscopic methods such as NMR and IR are commonly employed to elucidate the structural features of these compounds, revealing details about bond lengths, angles, and the overall molecular conformation (Oszajca et al., 2012).
Chemical Reactions and Properties
This compound undergoes various chemical reactions that are typical for aryl halides and anilines. These include nucleophilic substitution reactions, coupling reactions (such as the Ullmann reaction), and transformations involving the amino group. The presence of the iodine atom and fluorine substituents significantly affects the reactivity and selectivity of these processes, offering pathways to a wide range of functionalized derivatives (Banks et al., 1967).
科学的研究の応用
Synthesis and Chemical Reactions
4-Iodo-2,3,5,6-tetrafluoroaniline and its derivatives have been explored extensively in the field of chemical synthesis. For example, Banks et al. (1967) described the synthesis and reactions of 2,3,5,6-tetrafluoro-4-iodopyridine, which can be transformed into various organometallic compounds, demonstrating the compound's versatility in chemical synthesis (Banks et al., 1967). Wang Wei-jie (2008) developed an industrial synthetic route for 2,3,5,6-tetrafluoroaniline, indicating its industrial significance (Wang Wei-jie, 2008).
Electron Paramagnetic Resonance Studies
The compound has been a subject of study in electron paramagnetic resonance (EPR) spectroscopy. Sander et al. (2008) synthesized 2,3,5,6-tetrafluorophenylnitren-4-yl and investigated its quartet ground state using EPR spectroscopy, showcasing the compound's utility in advanced spectroscopic analysis (Sander et al., 2008).
Novel Chromophores and Halogen Bonding
Cavallo et al. (2016) reported the synthesis of novel D–π–A push–pull chromophores using 4-X-2,3,5,6-tetrafluorophenyl-1-azides, demonstrating its potential in creating new molecular materials with special properties (Cavallo et al., 2016).
Porphyrin Synthesis
The application in porphyrin synthesis is notable, as Leroy et al. (2004) utilized 2,3,5,6-tetrafluoro-4-iodo-benzaldehyde in the synthesis of tetrakis(pentafluorophenyl)porphyrin, a potential precursor for supramolecular assemblies (Leroy et al., 2004).
Electrocatalytic Applications
In the field of electrocatalysis, Niessen et al. (2004) demonstrated that fluorinated polyanilines like poly(2,3,5,6-tetrafluoroaniline) could be used as superior materials for electrocatalytic anodes in bacterial fuel cells, indicating its significance in renewable energy technologies (Niessen et al., 2004).
Molecular Electronics
The compound's derivatives have been explored for their potential in molecular electronics. Politanskaya et al. (2020) studied fluorinated organic paramagnetic building blocks, highlighting the use of this compound derivatives in constructing electronic devices (Politanskaya et al., 2020).
Safety and Hazards
作用機序
In general, halogenated anilines can participate in various chemical reactions, such as nucleophilic aromatic substitution or electrophilic aromatic substitution, depending on the conditions and the other reactants present . They can act as precursors to other compounds in organic synthesis .
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can be influenced by many factors, such as the compound’s chemical structure, its physical and chemical properties, and the route of administration .
The action environment, including factors like temperature, pH, and the presence of other substances, can also affect a compound’s stability and efficacy .
特性
IUPAC Name |
2,3,5,6-tetrafluoro-4-iodoaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F4IN/c7-1-3(9)6(12)4(10)2(8)5(1)11/h12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVULQPRWQVUGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)I)F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F4IN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2-Methoxy-5-methyl-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B2489193.png)
![2,6-difluoro-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2489198.png)
![3-[4-(benzyloxy)-3-sec-butylphenyl]-1H-pyrazol-5-amine](/img/structure/B2489199.png)
![6-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2489200.png)
![5-Cyclopentylsulfanyl-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2489201.png)



![1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-2-(1H-pyrrol-1-yl)ethanone](/img/structure/B2489208.png)




![5-tert-butyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2489216.png)